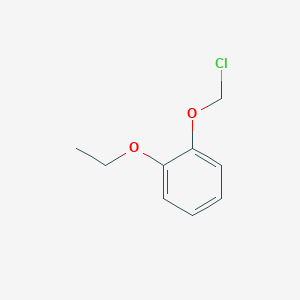

1-(Chloromethoxy)-2-ethoxybenzene

Description

BenchChem offers high-quality 1-(Chloromethoxy)-2-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethoxy)-2-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(chloromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C9H11ClO2/c1-2-11-8-5-3-4-6-9(8)12-7-10/h3-6H,2,7H2,1H3 |

InChI Key |

LNJWYUNLMYXOSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OCCl |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 1-(Chloromethoxy)-2-ethoxybenzene in organic solvents

Technical Guide: Solubility Profile and Handling of 1-(Chloromethoxy)-2-ethoxybenzene

Part 1: Executive Summary & Chemical Identity

1.1 The Core Challenge: Solubility vs. Stability

1-(Chloromethoxy)-2-ethoxybenzene is not a standard shelf-stable reagent; it is a highly reactive

Unlike standard organic solids, you cannot simply "dissolve" this compound in a solvent to create a stock solution without rigorous control over the environment. It is an electrophilic alkylating agent that reacts violently with nucleophiles (water, alcohols, amines). Therefore, this guide redefines "solubility" as "Solvent Compatibility and Stability Maintenance."

1.2 Structural Analysis

-

Chemical Name: 1-(Chloromethoxy)-2-ethoxybenzene

-

Functional Class: Aryl Chloromethyl Ether

-

Key Moiety: The chloromethoxy group (-OCH₂Cl) is the reactive center. The chlorine atom is highly labile due to the adjacent oxygen, making the methylene carbon extremely electrophilic.

-

Implication: The compound is prone to rapid hydrolysis and polymerization.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for dissolving and storing 1-(Chloromethoxy)-2-ethoxybenzene.

Table 1: Solvent Compatibility for 1-(Chloromethoxy)-2-ethoxybenzene

| Solvent Class | Specific Solvent | Compatibility | Rationale & Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Highly Recommended | Excellent solubility; non-nucleophilic. Must be dried over CaH₂ or molecular sieves. |

| Aromatic Hydrocarbons | Toluene, Benzene | Recommended | Good solubility; chemically inert. Ideal for reaction mixtures requiring higher boiling points. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Conditional | Soluble, but THF can polymerize if trace acid (HCl) is generated from the reagent. Must be anhydrous and inhibitor-free. |

| Esters | Ethyl Acetate | Use with Caution | Soluble, but potential for transesterification or acid-catalyzed hydrolysis if moisture is present. |

| Protic Solvents | Water, Methanol, Ethanol | PROHIBITED | Immediate Decomposition. Reacts to form 2-ethoxyphenol, Formaldehyde, and HCl. |

| Polar Aprotic (Nucleophilic) | DMF, DMSO, DMAc | PROHIBITED | Reacts with the chloromethyl group (e.g., Vilsmeier-Haack type side reactions or oxidation). |

Part 3: Mechanism of Instability (The "Solubility" Trap)

Understanding why this compound fails in certain solvents is critical for experimental design. The following diagram illustrates the decomposition pathway in protic media.

Figure 1: Mechanism of decomposition in protic solvents. The formation of the resonance-stabilized oxocarbenium ion drives the rapid reaction with any available nucleophile.

Part 4: Experimental Protocols

Protocol A: Safe Dissolution & Handling (Inert Atmosphere)

Objective: To prepare a stable solution of 1-(Chloromethoxy)-2-ethoxybenzene for synthetic use.

Prerequisites:

-

Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).

-

Glassware: Oven-dried (120°C for >4 hours).

-

Solvent: Anhydrous DCM (distilled over CaH₂ or from a solvent purification system).

Step-by-Step Workflow:

-

Preparation: Purge the reaction flask with inert gas for 15 minutes.

-

Solvent Transfer: Cannulate anhydrous DCM into the flask.

-

Addition:

-

If Solid/Oil: Add the 1-(Chloromethoxy)-2-ethoxybenzene via syringe (if liquid) or solid addition funnel (under positive gas pressure).

-

Note: This compound is often generated in situ. If generating it, proceed to Protocol B.

-

-

Verification: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis producing insoluble polymers or salts).

-

Storage: Use immediately. If storage is unavoidable, keep at -20°C under Argon in a Teflon-sealed vessel.

Protocol B: In Situ Generation (Standard Industry Practice)

Since isolation is hazardous and the compound is unstable, it is best generated and used directly.

Reaction: 2-Ethoxyphenol + Paraformaldehyde + HCl (gas) → 1-(Chloromethoxy)-2-ethoxybenzene

-

Suspend paraformaldehyde (1.2 equiv) in anhydrous DCM.

-

Add 2-ethoxyphenol (1.0 equiv).

-

Bubble dry HCl gas through the mixture at 0°C for 2-3 hours.

-

Clear Point: The mixture will clarify as the paraformaldehyde is consumed and the chloromethyl ether forms.

-

Separation: Separate the organic layer, dry over MgSO₄ (quickly), and concentrate only if necessary. Ideally, use the DCM solution directly in the next step.

Part 5: Safety & Toxicology (Critical)

WARNING: Chloromethyl ethers are structurally related to Bis(chloromethyl) ether (BCME) and Chloromethyl methyl ether (MOM-Cl) , which are known human carcinogens.

-

Hazard Class: Alkylating Agent / Potential Carcinogen.

-

Handling: ALL manipulations must occur in a chemical fume hood or glovebox.

-

Destruction: Quench excess reagent with aqueous ammonia or concentrated NaOH to convert it to the less toxic phenol and hexamethylenetetramine (if ammonia is used).

Part 6: Decision Framework for Researchers

Use this flowchart to determine the correct solvent strategy for your application.

Figure 2: Solvent selection decision tree based on experimental intent.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for the reactivity of chloromethyl ethers as protecting groups).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Chloromethyl Methyl Ether (Analogous Hazard Profile). (Used for toxicological inference of alpha-chloro ethers).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for oxocarbenium ion formation in alpha-halo ethers).

-

Occupational Safety and Health Administration (OSHA). (2023). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (Regulatory standards for handling chloromethyl ethers).

Literature review of 1-(Chloromethoxy)-2-ethoxybenzene derivatives

An In-depth Technical Guide to 1-(Chloromethoxy)-2-ethoxybenzene and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound "1-(Chloromethoxy)-2-ethoxybenzene" is a specific chloromethyl ether. Direct and extensive literature on this exact molecule is scarce. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of its closely related derivatives and structural analogs. The information presented is synthesized from available data on similar compounds and general principles of organic and medicinal chemistry. All protocols and safety information should be adapted and verified in a laboratory setting.

Introduction: A Highly Reactive Intermediate

1-(Chloromethoxy)-2-ethoxybenzene belongs to the class of α-chloroethers, which are characterized by a chlorine atom and an oxygen atom attached to the same carbon. This structural motif renders the molecule highly reactive, making it a valuable, albeit hazardous, intermediate in organic synthesis. The core structure consists of a benzene ring substituted with a chloromethoxy group (-OCH₂Cl) and an ethoxy group (-OCH₂CH₃). The relative positions of these groups significantly influence the compound's properties and reactivity.

The presence of the ethoxy group, an electron-donating substituent, activates the benzene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.[1] The chloromethoxy group is a potent alkylating agent, capable of introducing a methoxymethyl group onto a variety of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules.

In the context of drug discovery, the incorporation of chloro and alkoxy (like ethoxy and methoxy) groups is a common strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds.[2][3] Chlorine atoms can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[4][5] Alkoxy groups can alter solubility and hydrogen bonding capacity. Therefore, understanding the chemistry of molecules like 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives is pertinent to the development of novel therapeutics.

Synthesis and Reactivity

The synthesis of 1-(Chloromethoxy)-2-ethoxybenzene and its derivatives typically involves the chloromethylation of the corresponding phenol or ethoxybenzene.

General Synthetic Approach: Chloromethylation

A common method for introducing a chloromethyl group onto an aromatic ring is through chloromethylation. A patent for the synthesis of a related compound, 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, provides a relevant example of this type of reaction.[6] The process generally involves two key steps:

-

Ethylation of a Phenol: The synthesis often starts with a substituted phenol, which is ethylated to introduce the ethoxy group. This is typically achieved by reacting the phenol with an ethylating agent like iodoethane, bromoethane, or diethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.[6]

-

Chloromethylation: The resulting ethoxybenzene derivative is then subjected to chloromethylation. This reaction introduces the -CH₂Cl group onto the aromatic ring. Common reagents for this transformation include a mixture of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, or the use of a chloromethylating agent under specific catalytic conditions.[6]

Caption: General synthetic pathway for substituted (chloromethyl)ethoxybenzene derivatives.

Reactivity Profile

The key to the synthetic utility of 1-(Chloromethoxy)-2-ethoxybenzene derivatives lies in the reactivity of the chloromethoxy group. This group functions as a masked formaldehyde equivalent and a potent electrophile. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation through resonance, facilitating Sₙ1-type reactions with a wide range of nucleophiles.

This high reactivity allows for the introduction of the R-OCH₂- moiety into various molecules, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Caption: General reactivity of a chloromethoxy group with a nucleophile.

Applications in Drug Discovery and Organic Synthesis

While specific applications of 1-(Chloromethoxy)-2-ethoxybenzene in marketed drugs are not readily documented, its structural motifs and those of its derivatives are relevant in medicinal chemistry.

Role as a Synthetic Intermediate

The primary role of chloromethoxybenzene derivatives is as intermediates in the synthesis of more complex molecular architectures. Their ability to alkylate phenols, amines, and other nucleophiles is exploited to build larger molecules with desired biological activities. For instance, related chloroethoxybenzene derivatives have been used in the synthesis of intermediates for compounds like benzethonium chloride, a topical antimicrobial agent.[7]

The Influence of Chloro and Ethoxy Groups in Medicinal Chemistry

The chloro and ethoxy substituents present in the titular compound and its derivatives are frequently employed in drug design to fine-tune the properties of bioactive molecules.

-

The "Magic Chloro" Effect : The substitution of a hydrogen atom with a chlorine atom can lead to significant improvements in biological potency, sometimes by orders of magnitude.[3] This "magic chloro" effect can be attributed to several factors, including increased metabolic stability, enhanced binding affinity through halogen bonding, and favorable alterations in the molecule's electronic properties.[5] Numerous FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[8]

-

The Role of Alkoxy Groups : Ethoxy and other alkoxy groups are often introduced to improve a compound's pharmacokinetic profile. They can increase solubility, modulate lipophilicity, and provide sites for metabolism. The strategic placement of alkoxy groups can also influence a molecule's binding to its target protein.[2]

Physicochemical Data of Related Compounds

The following table summarizes key physicochemical properties of some commercially available or documented isomers and related structures. This data is useful for understanding the general characteristics of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(Chloromethyl)-2-ethoxybenzene | 60906-78-7 | C₉H₁₁ClO | 170.64 |

| 1-Chloro-2-ethoxybenzene | 614-72-2 | C₈H₉ClO | 156.61 |

| 1-(2-Chloroethoxy)-2-ethoxybenzene | 56842-04-7 | C₁₀H₁₃ClO₂ | 200.66 |

Experimental Protocol: Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a chloromethylated ethoxybenzene derivative, adapted from a patent for a related compound.[6] This protocol must be adapted and optimized for specific substrates and performed with all necessary safety precautions in a certified laboratory.

Step 1: Ethylation of a Substituted Phenol

-

To a solution of the starting phenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an ethylating agent, such as ethyl iodide (1.2-1.5 equivalents), dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the desired ethoxybenzene derivative.

Step 2: Chloromethylation of the Ethoxybenzene Derivative

-

In a well-ventilated fume hood, to a solution of the ethoxybenzene derivative in a suitable solvent (e.g., acetic acid), add paraformaldehyde (1.5-3.0 equivalents).

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution, or add a source of HCl such as concentrated hydrochloric acid.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to yield the final chloromethylated product.

Safety and Handling

Chloromethyl ethers and related reactive alkylating agents are hazardous materials and must be handled with extreme caution.[9][10]

Hazards:

-

Toxicity and Carcinogenicity: Many α-chloroethers are potent carcinogens and lachrymators.[10] They are readily absorbed through the skin and respiratory tract.

-

Corrosivity: These compounds can be corrosive to the skin, eyes, and respiratory tract.[11][12]

-

Flammability: Many of these compounds are flammable liquids and vapors.[10]

Handling Precautions:

-

Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood with good ventilation to minimize inhalation exposure.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Safe Handling Practices:

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Conclusion

1-(Chloromethoxy)-2-ethoxybenzene and its derivatives represent a class of highly reactive and synthetically useful compounds. Their value lies in their ability to serve as versatile intermediates for the construction of more complex molecules, including potential drug candidates. The strategic importance of the chloro and ethoxy groups in modulating biological activity underscores the relevance of this chemical class in medicinal chemistry. However, their inherent reactivity also brings significant health and safety risks, demanding stringent handling procedures. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or scientist working with these potent chemical building blocks.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. eurochlor.org [eurochlor.org]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 7. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemscene.com [chemscene.com]

Methodological & Application

Application Note: Protocol for using 1-(Chloromethoxy)-2-ethoxybenzene as a Protecting Group

Executive Summary

This technical guide details the utilization of 1-(Chloromethoxy)-2-ethoxybenzene (CAS: 56842-04-7) as a reagent for protecting hydroxyl groups. The resulting protecting group is the (2-Ethoxyphenoxy)methyl (EPM) ether.

While structurally similar to the classical Methoxymethyl (MOM) or Benzyloxymethyl (BOM) groups, the EPM group offers a distinct advantage: tunable lability . The electron-rich 2-ethoxybenzene moiety stabilizes the acetal against basic and nucleophilic attack but renders it highly susceptible to specific oxidative cleavage conditions and mild Lewis acid hydrolysis. This orthogonality makes it an excellent choice for complex natural product synthesis where standard acetals (MOM) are too difficult to remove or benzyl ethers (Bn) are prone to unwanted hydrogenolysis.

Safety & Handling (CRITICAL)

Hazard Warning: 1-(Chloromethoxy)-2-ethoxybenzene is a chloromethyl ether .

-

Carcinogenicity: Like Chloromethyl Methyl Ether (MOM-Cl), this reagent is a potential alkylating carcinogen.

-

Inhalation Risk: High volatility and toxicity.

-

Hydrolysis: Rapidly decomposes in water to release HCl and formaldehyde equivalents.

Mandatory Safety Protocol:

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Quenching: Quench all excess reagent and glassware with aqueous ammonium hydroxide or dilute NaOH to destroy the alkylating potential before disposal.

Mechanism of Action

The EPM group functions as a formaldehyde-derived hemiacetal ether.

Electronic Rationale

The "Guethol" (2-ethoxyphenol) backbone provides a specific electronic environment. The ortho-ethoxy group is an electron-donating group (EDG).

-

Effect on Stability: It increases the electron density of the aromatic ring, making the acetal oxygen more basic than a simple phenyl ether.

-

Effect on Cleavage: This electron richness allows for Oxidative Deprotection (using CAN or DDQ) via Single Electron Transfer (SET) mechanisms, a pathway unavailable to aliphatic MOM ethers.

Reaction Pathway Diagram

The following diagram illustrates the installation and two distinct deprotection pathways (Acidic vs. Oxidative).

Caption: Figure 1. Formation and orthogonal deprotection pathways of the EPM ether.

Experimental Protocols

Protocol A: Installation of the EPM Group

Objective: Protection of a secondary alcohol.

Reagents:

-

Substrate: Alcohol (1.0 equiv)[1]

-

Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.5 – 2.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) [Note: NaH can be used for unhindered alcohols] -

Solvent: Anhydrous Dichloromethane (DCM) (

)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add the alcohol substrate and dissolve in anhydrous DCM.

-

Base Addition: Add DIPEA via syringe. Cool the solution to

in an ice bath. -

Reagent Addition: Add 1-(Chloromethoxy)-2-ethoxybenzene dropwise over 10 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (The product will be less polar than the starting alcohol).

-

Quench: Carefully add saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with water and brine. Dry over -

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: Deprotection (Method 1: Acidic)

Applicability: Substrates stable to mild acid.

Reagents:

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Dissolve the EPM-protected ether in DCM (

). -

Cool to

. -

Add TFA (10% v/v final concentration).

-

Stir at

for 30–60 minutes. -

Quench with saturated

and extract.

Protocol C: Deprotection (Method 2: Oxidative)

Applicability: Acid-sensitive substrates (e.g., those containing other acetals or epoxides). This method leverages the electron-rich nature of the Guethol ring.

Reagents:

-

Cerium(IV) Ammonium Nitrate (CAN) or DDQ

-

Solvent: Acetonitrile/Water (4:1)

Procedure:

-

Dissolve the EPM ether in

( -

Add CAN (2.5 equiv) at

. -

The reaction mixture will turn orange/red. Stir for 1–3 hours.

-

Mechanism: CAN oxidizes the aromatic ring, forming a quinone-like intermediate that rapidly hydrolyzes, releasing the alcohol.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash with sulfite solution (to reduce excess oxidant) and bicarbonate.

Comparative Stability Data

The following table benchmarks the EPM group against industry standards.

| Condition | EPM (Guethol-MOM) | MOM (Methoxymethyl) | PMB (p-Methoxybenzyl) | TBS (Silyl Ether) |

| Basic (NaOH, KOH) | Stable | Stable | Stable | Stable |

| Nucleophiles (RLi) | Stable | Stable | Stable | Unstable |

| Acid (AcOH, dilute) | Stable | Stable | Stable | Labile |

| Acid (TFA, HCl) | Labile | Labile | Stable | Labile |

| Oxidation (DDQ/CAN) | Labile | Stable | Labile | Stable |

| Hydrogenolysis ( | Stable | Stable | Labile | Stable |

Logic of Synthesis (Decision Matrix)

When should you choose 1-(Chloromethoxy)-2-ethoxybenzene over standard MOM-Cl?

Caption: Figure 2. Decision matrix for selecting EPM over Silyl or MOM protection.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Foundational text on acetal/ether protection stability).

-

PubChem. (n.d.). 1-(Chloromethoxy)-2-ethoxybenzene Compound Summary. National Library of Medicine. Retrieved October 26, 2023.

-

Pradhan, P. P., et al. (2009).[2] Oxidative Cleavage of Benzylic and Related Ethers. Journal of Organic Chemistry. (Mechanistic basis for oxidative cleavage of electron-rich ethers).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chloromethyl Methyl Ether Safety Data. (Safety protocols for handling chloromethyl ethers).

Sources

Application Note: Solvent Selection for 1-(Chloromethoxy)-2-ethoxybenzene Coupling Reactions

Abstract

This guide details the solvent selection criteria for coupling reactions involving 1-(chloromethoxy)-2-ethoxybenzene (CEM-Et), a highly reactive aryl

Introduction & Chemical Profile

1-(Chloromethoxy)-2-ethoxybenzene is a specialized building block structurally related to Ethoxymethyl chloride (EOM-Cl) but bearing an aromatic moiety. It serves as a "hard" electrophile used to introduce the (2-ethoxyphenoxy)methyl linker.

Key Reactivity Features:

-

Electrophilicity: The chlorine atom is activated by the adjacent oxygen lone pair, allowing for facile ionization into a resonance-stabilized oxocarbenium ion.

-

Hydrolytic Instability: Upon contact with trace moisture, the molecule rapidly hydrolyzes to 2-ethoxyphenol, formaldehyde, and HCl.

-

Carcinogenicity Warning: Like all

-haloethers (e.g., MOM-Cl, BOM-Cl), this compound is a potential alkylating carcinogen.[1] All protocols require strict engineering controls.

Mechanistic Basis for Solvent Selection

The coupling efficiency of CEM-Et depends on stabilizing the transition state while preventing side reactions.

The Ionization Equilibrium

In solution, CEM-Et exists in equilibrium between its covalent form and a tight ion pair (Oxocarbenium).

-

Non-Polar Solvents (Toluene, Hexane): Shift equilibrium left (Covalent). High stability, slower reaction rates. Favors

-like mechanisms with strong nucleophiles.[2] -

Polar Aprotic Solvents (DCM, THF): Stabilize the ion pair (Right shift). Increases reactivity but also increases sensitivity to moisture and nucleophilic impurities.

-

Polar Protic Solvents (MeOH, Water): FORBIDDEN. Cause immediate solvolysis/decomposition.

Solvent Decision Matrix

| Solvent | Polarity ( | Suitability | Mechanistic Impact |

| Dichloromethane (DCM) | 8.93 | Excellent | Balances solubility and ion stability. Standard for Lewis Acid catalysis. |

| Toluene | 2.38 | Good | Excellent for stability. Used for high-temp couplings or highly reactive nucleophiles. |

| THF | 7.58 | Moderate | Good for anionic nucleophiles (e.g., alkoxides). Caution: Lewis basicity inhibits Lewis Acid catalysts (ZnCl |

| DMF/DMAc | 36.7 | Poor/Risky | High polarity accelerates reaction but risks |

| Diethyl Ether | 4.33 | Moderate | Good solubility, but low boiling point limits thermal acceleration. |

Visualizing the Reaction Pathway

The following diagram illustrates the divergent reaction pathways dictated by solvent and catalyst choice.

Figure 1: Mechanistic pathways for 1-(Chloromethoxy)-2-ethoxybenzene showing solvent influence on ionization and product divergence.

Experimental Protocols

Protocol A: -Alkylation (Protection of Alcohols)

Target: Synthesis of mixed acetals (e.g., protecting a primary alcohol). Recommended Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Preparation:

-

Flame-dry a round-bottom flask under Argon flow.

-

Charge with Alcohol Substrate (1.0 equiv) and DCM (0.2 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) as an acid scavenger. Note: For sterically hindered alcohols, use NaH in THF instead.

-

-

Coupling:

-

Cool the solution to 0°C .

-

Add 1-(Chloromethoxy)-2-ethoxybenzene (1.2 equiv) dropwise via syringe.

-

Critical: Do not add rapidly; exotherm control is vital to prevent decomposition.

-

-

Monitoring:

-

Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor via TLC (Silica). The starting material alcohol spot should disappear.

-

-

Workup:

-

Quench with saturated aqueous NaHCO

. -

Extract with DCM.[1] Wash organic layer with water and brine.

-

Dry over Na

SO

-

Protocol B: Lewis Acid Catalyzed -Alkylation

Target: Friedel-Crafts alkylation of electron-rich aromatics.

Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (1,2-DCE).

Catalyst: ZnCl

-

Preparation:

-

In a flame-dried flask, dissolve the Aromatic Substrate (1.0 equiv) in DCM (0.5 M).

-

Add ZnCl

(10-20 mol%) or TiCl

-

-

Reaction:

-

Dissolve 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv) in a minimal amount of DCM.

-

Add the electrophile solution slowly to the catalyst mixture.

-

Observation: A color change (often deep red or orange) indicates the formation of the active electrophilic complex.

-

-

Completion:

-

Stir at 0°C for 1 hour, then warm to RT if conversion is incomplete.

-

Note: Do not heat above 40°C in DCM; if heat is required, switch solvent to 1,2-DCE (Reflux 83°C).

-

-

Quench:

-

Pour reaction mixture into ice-cold water/NH

Cl solution.

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or atmosphere. | Distill DCM over CaH |

| No Reaction | Electrophile sequestered or deactivated. | Switch solvent from THF to DCM (THF coordinates Lewis Acids). Increase Catalyst loading. |

| Polymerization | Substrate too reactive or high conc. | Dilute reaction to 0.1 M. Lower temperature to -78°C. |

| Unknown Impurity by NMR | Aldehyde formation (decomposition). | Check for singlet at ~9-10 ppm (Aldehyde) and broad singlet at ~5-6 ppm (Phenol). Indicates moisture ingress. |

Safety & Handling (Crucial)

-

Carcinogenicity: Treat 1-(Chloromethoxy)-2-ethoxybenzene as a potential carcinogen.[3] Use a glovebox or a high-efficiency fume hood.

-

Destruction: Quench all glassware and syringes with a 10% Ammonium Hydroxide solution. This converts residual haloether into harmless hexamethylenetetramine derivatives and phenols.

-

Incompatibility: Never mix with DMSO or HMPA (exothermic polymerization risk).

References

-

Reactivity of

-Haloethers: T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. -

Solvent Effects in Nucleophilic Substitution: J. Org. Chem.2003 , 68, 6375–6386.[4] "Solvation effects on alternative nucleophilic substitution reaction paths."

-

Lewis Acid Catalysis Protocols: J. Org. Chem.2005 , 70, 9618–9621.[5] "Zinc(II) salts catalyze the reaction between acetals and acid halides."[5][6]

-

Safety of Chloromethyl Ethers: Organic Syntheses, Coll. Vol. 9, p.141 (1998); Vol. 75, p.89 (1997). "Safe handling of chloromethyl ethers."[3][7]

-

Preparation of Aryl Chloromethyl Ethers: Journal of Chemical Research, 2013 , 483–486.[8] "Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Activation of 1-(Chloromethoxy)-2-ethoxybenzene in Organic Synthesis

[1]

Chemical Properties & Mechanistic Insight

The Electrophile

Unlike standard alkyl halides, CMEB possesses an oxygen atom

- Displacement: Direct attack by a nucleophile (favored by basic conditions).[1]

- / Oxocarbenium Formation: Spontaneous or Lewis-Acid-assisted loss of chloride to form a resonance-stabilized cation (favored by acidic/neutral conditions).[1]

Key Structural Feature: The 2-ethoxy substituent provides steric shielding to the phenoxy oxygen.[1] While this enhances the stability of the ether linkage in the final product, it can kinetically retard the initial nucleophilic attack, necessitating catalytic activation.

Activation Pathways

The following diagram illustrates the catalytic pathways for activating CMEB.

Figure 1: Mechanistic pathways for CMEB activation. Red paths denote Lewis Acid catalysis (C-alkylation/weak nucleophiles); Green paths denote Nucleophilic Catalysis (N/O-alkylation).[1]

Catalyst Selection Guide

Selecting the correct catalyst is dependent on the nucleophile's strength and the solvent system.[1]

| Reaction Type | Target Nucleophile | Recommended Catalyst | Mechanism | Solvent System |

| N-Alkylation | Sec-Amines, Heterocycles | TBAI (Tetra-n-butylammonium iodide) | Finkelstein Exchange (in situ) | DMF, MeCN |

| O-Alkylation | Phenols, Primary Alcohols | Cs₂CO₃ + TBAI | Base-mediated deprotonation + I- activation | Acetone, DMF |

| C-Alkylation | Electron-Rich Arenes | ZnCl₂ or SnCl₄ | Lewis Acid generation of oxocarbenium | DCM, DCE |

| Sensitive Substrates | Complex Alcohols | DIPEA (Hünig's Base) | Acid scavenging (prevents HCl buildup) | DCM |

Detailed Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Iodide-Catalyzed)

Application: Synthesis of Viloxazine analogs or morpholine derivatives.[1]

Rationale: The chloride in CMEB is moderately reactive.[1] Adding a catalytic amount of Iodide (TBAI) generates the transient, highly reactive 1-(Iodomethoxy)-2-ethoxybenzene, accelerating the reaction rate significantly without requiring harsh heating.[1]

Reagents:

-

Substrate: Morpholine derivative (1.0 equiv)[1]

-

Reagent: 1-(Chloromethoxy)-2-ethoxybenzene (1.1 equiv)[1]

-

Base:

(anhydrous, 2.0 equiv)[1] -

Catalyst: TBAI (10 mol%)[1]

-

Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step:

-

Preparation: Charge a reaction vessel with the morpholine substrate and

in Acetonitrile (0.5 M concentration). -

Activation: Add TBAI (10 mol%) and stir at room temperature for 10 minutes.

-

Addition: Dropwise add 1-(Chloromethoxy)-2-ethoxybenzene (diluted in minimal MeCN) over 15 minutes. Note: Exotherm is possible.

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the amine.[1]

-

Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

.[1]

Protocol B: Lewis Acid Mediated C-Alkylation (Friedel-Crafts)

Application: Attaching the (2-ethoxyphenoxy)methyl group to an aromatic ring.[1]

Rationale: To react CMEB with a carbon nucleophile (arene), the electrophilicity must be enhanced to a full cation. Zinc Chloride (

Reagents:

-

Substrate: Electron-rich arene (e.g., 1,3-dimethoxybenzene) (1.0 equiv)[1]

-

Reagent: CMEB (1.2 equiv)[1]

-

Catalyst:

(1.0 M in ether, 0.2–0.5 equiv)[1] -

Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

-

Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the arene and CMEB in DCM at 0°C.

-

Catalysis: Add

solution dropwise. The solution may darken (complex formation).[1] -

Reaction: Allow to warm to room temperature slowly. Stir for 8–12 hours.[1]

-

Quench: Quench carefully with saturated aqueous

. -

Purification: Extract with DCM. The product often requires column chromatography (Hexane/EtOAc) to separate regioisomers.[1]

Protocol C: High-Efficiency O-Alkylation (Cesium Effect)

Application: Protecting group installation on sterically hindered alcohols.[1]

Rationale: Cesium Carbonate (

Reagents:

-

Substrate: Alcohol/Phenol (1.0 equiv)[1]

-

Reagent: CMEB (1.5 equiv)[1]

-

Catalyst/Base:

(1.5 equiv)[1] -

Additive: TBAI (5 mol%)[1]

-

Solvent: DMF (Dry)[1]

Step-by-Step:

-

Dissolve the alcohol in DMF.[1]

-

Add

and stir for 30 minutes to form the alkoxide. -

Add TBAI.[1]

-

Add CMEB dropwise.[1]

-

Stir at RT (for phenols) or 50°C (for hindered alcohols) for 3 hours.

-

Critical Workup Step: Dilute with water and extract with

(Ether is preferred over EtOAc to avoid transesterification if unreacted alkoxide is present).[1]

Safety & Handling (Critical)

-

Carcinogenicity:

-Haloethers (like MOM-Cl and this analog) are potential alkylating carcinogens.[1] All reactions must be performed in a fume hood with proper PPE (double nitrile gloves).[1] -

Hydrolysis: CMEB hydrolyzes rapidly in moist air to release HCl, Formaldehyde, and 2-Ethoxyphenol.[1] Store under inert gas in a freezer (-20°C).

-

Quenching: Quench all reaction mixtures and contaminated glassware with aqueous ammonium hydroxide (converts residual haloether to less toxic amines) before disposal.[1]

Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield (Hydrolysis) | Wet solvents or atmospheric moisture.[1] | Dry solvents over molecular sieves (3Å). Use Schlenk technique.[1] |

| Polymerization | Acid concentration too high (Lewis Acid route).[1] | Lower catalyst loading; lower temperature (-78°C start); switch to milder catalyst ( |

| Incomplete Reaction | Steric hindrance of the 2-ethoxy group.[1] | Switch to Protocol C (Cesium Carbonate) + TBAI; increase temperature to 60°C. |

References

-

Mechanism of

-Haloether Activation: -

Synthesis of Viloxazine & Related Ethers (Historical Context)

-

Phase Transfer Catalysis in Etherification

-

Cesium Carbonate in Organic Synthesis

Sources

- 1. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 5. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 6. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Procedure for quenching reactions involving 1-(Chloromethoxy)-2-ethoxybenzene

Application Note: Safe Quenching and Handling Protocols for 1-(Chloromethoxy)-2-ethoxybenzene

Executive Summary

1-(Chloromethoxy)-2-ethoxybenzene (also known as Guethol Chloromethyl Ether) is a highly reactive

This guide details the specific protocols for quenching reactions containing this reagent, managing the exothermic hydrolysis, and decontaminating equipment. The primary objective is to neutralize the alkylating potential while controlling the release of acidic vapors. [1]

Chemical Profile & Reactivity

To safely quench this compound, one must understand its decomposition pathway. The molecule possesses a labile chlorine atom adjacent to an oxygen, creating a highly electrophilic methylene center.

-

Chemical Structure: 2-Ethoxyphenyl-

- -

Reactivity Class:

-Chloroalkyl Ether / Alkylating Agent.[1] -

Hydrolysis Reaction:

-

Hazard Identification:

-

Acute: Corrosive (HCl release), Lachrymator.

-

Chronic: Suspected Carcinogen (Alkylation of DNA).

-

Data Summary: Physical & Chemical Properties

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Viscous oil at low temps |

| Boiling Point | > 200°C (Predicted) | Decomposes upon heating |

| Hydrolytic Stability | Unstable ( | Reacts violently with moisture |

| Density | ~1.1 - 1.2 g/mL | Denser than water |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts with alcohols/water |

Engineering Controls & PPE

Due to the carcinogenic potential of

-

Primary Containment: All operations must occur within a certified chemical fume hood.

-

Glove Selection:

-

Respiratory Protection: If work must occur outside a hood (e.g., waste transfer), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.[1]

Quenching Protocols

Protocol A: Reaction Termination (Product Isolation)

Use this protocol when quenching a synthesis reaction to isolate the target product.

Principle: The goal is to destroy excess reagent without generating excessive heat or acidic gas that could degrade the product. We utilize a biphasic quench with a weak base.

Reagents:

-

Saturated Sodium Bicarbonate (

) solution (chilled to 4°C). -

Inert Solvent (Dichloromethane or Ethyl Acetate).

Step-by-Step Procedure:

-

Cooling: Cool the reaction mixture to 0°C (ice bath).

-

Dilution: Dilute the reaction mixture with an inert solvent (e.g., DCM) equal to 2x the reaction volume. This acts as a heat sink.

-

Controlled Addition:

-

Slowly add the chilled Saturated

solution dropwise. -

Caution: Evolution of

gas will occur as HCl is neutralized. -

Monitor: Ensure internal temperature does not exceed 10°C.

-

-

Phase Mixing: Once gas evolution subsides, stir vigorously for 15 minutes to ensure the hydrolysis of the organic-phase chloroether at the interface.

-

Verification: Check pH of the aqueous layer. It should be pH 8-9.[1] If acidic, add more bicarbonate.

-

Separation: Separate layers. Wash the organic layer with brine, dry over

, and proceed to concentration.

Protocol B: Decontamination & Destruction (Waste Treatment)

Use this protocol for cleaning glassware, syringes, and destroying bulk excess reagent.[1]

Principle: Ammonia reacts with

Reagents:

-

"Methanolic Ammonia": A solution of 1 part Conc. Ammonium Hydroxide (

) to 3 parts Methanol.

Step-by-Step Procedure:

-

Preparation: Prepare the Methanolic Ammonia solution in a wide-mouth HDPE container inside the fume hood.

-

Rinsing: Rinse all contaminated glassware (flasks, stir bars) with a small amount of inert solvent (DCM) first to dissolve residual oils.

-

Destruction: Pour the solvent rinse slowly into the Methanolic Ammonia bath.

-

Note: Do not seal the container immediately; mild exotherm may occur.

-

-

Soaking: Submerge syringes and needles directly into the bath. Draw the solution in and out of the syringe to clean the barrel.

-

Duration: Let stand for at least 2 hours (overnight is preferred).

-

Disposal: The resulting mixture is a non-alkylating, basic organic waste. Dispose of as "Basic Organic Waste" (halogenated).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling 1-(Chloromethoxy)-2-ethoxybenzene, ensuring the correct protocol is selected based on the operational phase.

Figure 1: Decision matrix for quenching and decontamination.[1][5][2][6][7][8] Blue path indicates product preservation; Red path indicates destruction.[1]

Mechanistic Insight

Why choose Ammonia over Water for destruction?

While water hydrolyzes the chloroether, the reaction produces Hydrochloric Acid (HCl). In a waste container, this can lower the pH drastically, potentially creating incompatible mixtures or pressurizing the vessel if carbonates are present.

Ammonia (

-

Nucleophilic Attack: Ammonia is a better nucleophile than water. It attacks the methylene carbon to form an aminomethyl ether or ammonium salt, which breaks down without releasing free HCl gas.

-

Buffering: Any HCl generated is immediately captured as Ammonium Chloride (

), a stable solid salt.

Figure 2: Chemical pathway of ammonia-based decontamination.[1]

References

-

National Institutes of Health (NIH) - PubChem. Chloromethyl Methyl Ether (Compound Summary). Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1006 - Methyl chloromethyl ether.[1][4] Retrieved from [Link][1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Reference for general purification and handling of haloethers).

-

Massachusetts Institute of Technology (MIT) EHS. Standard Operating Procedure: High Hazard Chemicals - Alkylating Agents.[1] Retrieved from [Link][1]

Disclaimer: This document is for informational purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch and adhere to their institution's Chemical Hygiene Plan.

Sources

- 1. echemi.com [echemi.com]

- 2. agilent.com [agilent.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Improving yield in synthesis of 1-(Chloromethoxy)-2-ethoxybenzene

Technical Support Center: Synthesis of 1-(Chloromethoxy)-2-ethoxybenzene

Current Status: Active Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Aryl Chloromethyl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

PART 1: EXECUTIVE SUMMARY & SAFETY PROTOCOLS

User Advisory: You are attempting to synthesize 1-(Chloromethoxy)-2-ethoxybenzene (Structure: 2-EtO-C6H4-O-CH2Cl). Note: If your intended target was the benzyl chloride derivative (1-Chloromethyl-2-ethoxybenzene), please refer to our guide on "Blanc Chloromethylation," as the chemistry differs fundamentally.

The Core Challenge: Aryl chloromethyl ethers are notoriously unstable. Unlike their aliphatic counterparts (like MOM-Cl), the phenoxy group is a good leaving group, making the O-CH2-Cl bond highly susceptible to:

-

Hydrolysis: Rapid decomposition to the parent phenol (Guethol), Formaldehyde, and HCl upon contact with trace moisture.

-

Symmetrization: Reaction with unreacted phenol to form the bis-phenoxy methane acetal (Ar-O-CH2-O-Ar), often the major thermodynamic sink.

-

C-Alkylation: Under acidic conditions, the chloromethyl group may migrate to the aromatic ring (Blanc reaction).

Critical Safety Directive:

-

Carcinogenicity: Chloromethyl ethers (and their precursors like bis(chloromethyl)ether) are potent alkylating agents and confirmed human carcinogens (OSHA Regulated).

-

Containment: All operations must occur in a closed system within a certified fume hood.

-

Destruction: Quench all waste streams with aqueous ammonia or concentrated NaOH to destroy active alkylating agents before disposal.

PART 2: DIAGNOSTIC & OPTIMIZATION PROTOCOLS

We have identified three synthesis routes. If you are using the "Traditional" HCl/Paraformaldehyde route and experiencing low yields (<30%), we recommend switching to the Pummerer-Rearrangement Strategy (Route A) for maximum yield and purity.

Route A: The "Sulfide-Cleavage" Strategy (Recommended for High Yield)

Best for: High purity, avoiding bis-ether formation.

The Logic: Instead of trying to force a reaction between a phenol and formaldehyde (which favors the bis-acetal), we first form a stable O-methylthiomethyl ether, then cleave it with Sulfuryl Chloride. This is a quantitative conversion in most cases.

Protocol:

-

Step 1 (Protection): React 2-ethoxyphenol with DMSO and Acetic Anhydride (Pummerer conditions) or Dimethyl Sulfide/Succinimide to form 1-(Methylthiomethoxy)-2-ethoxybenzene .

-

Step 2 (Chlorination):

-

Dissolve the sulfide intermediate in anhydrous DCM (0.5 M).

-

Cool to 0°C under Argon.

-

Add Sulfuryl Chloride (SO₂Cl₂) (1.05 equiv) dropwise.

-

Mechanism:[4][5][6][7] The sulfur is chlorinated, followed by rapid cleavage of the S-Cl bond to release the Chloromethyl ether and SO₂/MeCl gas.

-

Workup: Evaporate solvent/gas under high vacuum (Schlenk line). Do not wash with water. Use the crude residue immediately.

-

Route B: The "Excess Dihalomethane" Strategy

Best for: One-pot synthesis if Route A is too multi-step.

The Logic: To prevent the product (Ar-O-CH2-Cl) from reacting with a second molecule of Phenol (Ar-OH) to form the bis-ether, you must use the alkylating agent as the solvent.

Protocol:

-

Reagents: 2-Ethoxyphenol (1 equiv), Bromochloromethane (20-30 equiv), Potassium Carbonate (3 equiv, anhydrous/milled).

-

Conditions: Reflux with vigorous stirring for 12-24 hours.

-

Key Optimization:

-

Solvent: Bromochloromethane acts as both reagent and solvent. The high dilution of the phenol minimizes the bimolecular side reaction.

-

Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) to accelerate the phase transfer.

-

-

Workup: Filter solids. Evaporate excess Bromochloromethane (recoverable). Vacuum distill the residue carefully.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Q1: My product turns into a solid white mass upon isolation. What is it?

Diagnosis: You have likely isolated Bis(2-ethoxyphenyl)methane (the acetal dimer). Cause:

-

Moisture: Water present during the reaction hydrolyzed the product, regenerating phenol, which then attacked the remaining product.

-

Stoichiometry: In the HCl/Paraformaldehyde method, if the HCl concentration drops, the "hemi-acetal" intermediate reacts with phenol instead of chloride. Fix:

-

Ensure all reagents are "Anhydrous Grade."

-

If using Route B, increase Bromochloromethane equivalents to >20.

Q2: The NMR shows a peak at 5.8 ppm, but it disappears after a few hours in the NMR tube.

Diagnosis: Hydrolysis in the NMR solvent. Cause: Chloroform-d (CDCl₃) often contains traces of HCl and water (unless neutralized with silver foil). The acidity catalyzes the decomposition of your product. Fix:

-

Filter CDCl₃ through basic alumina before use.

-

Run the NMR immediately.

-

Look for the characteristic -OCH2Cl singlet around 5.6–5.9 ppm . If you see a peak at 5.2 ppm , that is likely the bis-ether (-OCH2O-).

Q3: Can I use Zinc Chloride (ZnCl₂) to catalyze the reaction?

Diagnosis: STOP. Reason: ZnCl₂ is a strong Lewis Acid. While it catalyzes the formation of chloromethyl ethers from alcohols, with phenols it promotes the Blanc Reaction (C-alkylation). Outcome: You will synthesize a mixture of ring-chloromethylated isomers, not the O-chloromethyl ether. Recommendation: Use no metal catalyst for Route B (Phase Transfer only). For Route A, the reaction is self-driving.

PART 4: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the competing pathways and why the "Sulfide Route" is superior for yield.

Caption: Comparative reaction pathways. The Sulfide Route (Blue Arrows) avoids the thermodynamic sink of Bis-ether formation (Red Octagons) common in direct methods.

PART 5: DATA SUMMARY TABLE

| Parameter | Traditional Method (HCHO/HCl) | Dihalomethane Method (BrCH2Cl) | Sulfide-Cleavage Method (Recommended) |

| Typical Yield | 15 – 35% | 40 – 60% | 85 – 95% |

| Major Impurity | Bis-ether (Acetal) | Unreacted Phenol | Methyl Chloride (Gas) |

| Moisture Sensitivity | Extreme (during reaction) | High | Low (until final step) |

| Purification | Difficult Distillation | Distillation | Evaporation (Clean Crude) |

| Safety Risk | High (BCME formation) | Moderate | Moderate (SO2Cl2 handling) |

PART 6: REFERENCES

-

Berliner, M. A., & Belecki, K. (2005).[8] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[8] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

-

Context: Establishes best practices for handling haloalkyl ethers and Lewis acid catalysis (though focused on aliphatic, principles apply).

-

-

Benneche, T., Strande, P., & Undheim, K. (1983). Synthesis of α-haloalkyl aryl ethers. Synthesis, 1983(09), 762-763.

-

Context: Describes the cleavage of O-methylthiomethyl ethers with Sulfuryl Chloride (Route A).

-

-

Barber, H. J., et al. (1953). The chloromethylation of phenols.[4][9] Journal of Applied Chemistry, 3(6), 266-274.

-

Context: Historical grounding on the difficulty of O- vs C-alkylation in phenols.

-

-

Patra, P. K., et al. (2013). A practical synthesis of chloromethyl ethers. Tetrahedron Letters, 54(23), 2967-2970.

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[9] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 7. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 8. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 12. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification methods for crude 1-(Chloromethoxy)-2-ethoxybenzene

Technical Support Center: Purification of 1-(Chloromethoxy)-2-ethoxybenzene

Topic: Purification, Handling, and Troubleshooting for Crude 1-(Chloromethoxy)-2-ethoxybenzene

CAS: 614-72-2 (Analogue reference); Note: Specific CAS for the chloromethyl ether derivative is often unregistered; treated here as the chloromethylated derivative of 2-ethoxyphenol (Guethol).

Classification:

Critical Safety Warning

STOP AND READ: 1-(Chloromethoxy)-2-ethoxybenzene is a Chloromethyl Ether (CME) .

-

Carcinogenicity: Structurally related to Bis(chloromethyl)ether (BCME) and Chloromethyl methyl ether (MOM-Cl), which are known human carcinogens. Handle only in a functioning fume hood with proper PPE (double nitrile gloves, face shield).

-

Reactivity: Extremely moisture-sensitive. Hydrolyzes rapidly to release HCl and Formaldehyde.

-

Explosion Hazard: Do not concentrate to dryness if synthesized via HCl/Formaldehyde without verifying the absence of bis-ether peroxides or unstable high-oxygen byproducts.

Part 1: The "Zero-Step" – Synthesis & Workup Optimization

As a Senior Application Scientist, I often see purification fail because the upstream synthesis introduced irremovable impurities. The purity of CMEs is defined by the reaction conditions.

The "Clean" Route (Recommended): If you are currently using the classical method (Paraformaldehyde + HCl gas), you are generating significant amounts of the carcinogenic byproduct Bis(chloromethyl)ether (BCME) and water, which degrades your product.

Switch to the Zinc-Catalyzed Exchange:

-

Reagents: 2-Ethoxyphenol methoxymethyl ether + Acyl Chloride + ZnBr

(cat). -

Why: This produces a cleaner crude oil with no water byproduct, often eliminating the need for difficult distillations.

Pre-Purification Workup (Crucial): If you must purify a crude mixture:

-

Solvent Removal: Remove bulk solvent (DCM or Toluene) under reduced pressure at room temperature . Do not heat above 40°C during rotary evaporation.

-

Inert Gas Purge: Backfill with Argon immediately. Do not leave the oil exposed to air for >30 seconds.

Part 2: Vacuum Distillation Protocol (The Gold Standard)

Chromatography is NOT an option. Silica gel and Alumina contain surface hydroxyls and adsorbed water that will instantly hydrolyze 1-(Chloromethoxy)-2-ethoxybenzene into 2-ethoxyphenol and formaldehyde. Vacuum distillation is the only viable purification method.

Equipment Setup

-

Manifold: Schlenk line with high-vacuum pump (< 1.0 mmHg capability).

-

Glassware: Short-path distillation head (vigreux columns cause too much hold-up and thermal stress).

-

Joints: Grease all joints with high-vacuum silicone grease; use Keck clips.

-

Receivers: Cow-type receiver with 3 flasks (Forerun, Main Fraction, Tail).

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1. Degassing | Stir crude oil under high vacuum at 25°C for 20 mins. | Removes residual HCl and volatile solvents that cause "bumping." |

| 2. Heating | Slowly ramp oil bath temperature. Do not exceed 130°C bath temp. | C-Cl bond is thermally labile. Overheating causes black tar formation (polymerization). |

| 3. Forerun | Collect the first 5-10% of distillate. | Contains unreacted acyl chloride or low-boiling hydrolysis products. |

| 4. Main Fraction | Collect stable distilling fraction. Est. BP: 95-110°C @ 0.5 mmHg. | Visual Cue: Product should be a clear, colorless oil. Yellowing indicates decomposition. |

| 5. Storage | Backfill with Argon; seal immediately. | Prevents atmospheric moisture ingress. |

Part 3: Quality Control & Validation

You cannot rely on TLC. Use NMR spectroscopy in strictly anhydrous

Diagnostic NMR Signals ( )

Use this table to assess the success of your purification.

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| 5.45 – 5.60 | Singlet (2H) | Target Peak. Sharp and distinct. | |

| 5.20 – 5.30 | Singlet | Indicates bis-ether formation (dimerization). | |

| 5.0 – 6.0 (Broad) | Broad Singlet | Phenolic proton from hydrolysis (2-Ethoxyphenol). | |

| ~4.10 | Quartet | Reference peak for integration. |

Purity Calculation:

Integrate the

Part 4: Visualization of Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the correct handling of the crude material.

Caption: Workflow emphasizing the necessity of distillation and the prohibition of chromatography.

Figure 2: The Hydrolysis Failure Mode

Understanding why the product turns cloudy/acidic upon air exposure.

Caption: Mechanism of decomposition. The release of HCl further catalyzes the degradation (autocatalytic).

Part 5: Troubleshooting & FAQs

Q: My distillate is cloudy. What happened? A: The "cloudiness" is likely paraformaldehyde polymerizing. This indicates moisture entered your system.

-

Fix: Flame-dry your receiving flasks and ensure your vacuum system is tight. If the oil is cloudy, filter it through a 0.45

m PTFE syringe filter (strictly anhydrous) under Argon.

Q: Can I freeze the product to crystallize it? A: Unlikely. Ethoxy-substituted chloromethyl ethers are typically oils at room temperature and form glasses at low temperatures. Crystallization is not a reliable purification method for this specific derivative.

Q: I see a new peak at 5.25 ppm in the NMR after storage. Is it still usable? A: That is likely the symmetrical bis-ether (Bis(2-ethoxyphenyl)methane), formed by the reaction of your product with hydrolyzed phenol.

-

Verdict: If <5%, it may be usable for robust alkylations. If >10%, re-distill. The bis-ether is inert but messes with stoichiometry.

Q: How do I clean the glassware afterwards? A: Do not rinse with water immediately.

-

Rinse with Methanol (reacts to form harmless acetal).

-

Then rinse with aqueous Sodium Bicarbonate (neutralizes HCl).

-

Wash with water/acetone.

References

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Occupational Safety and Health Administration (OSHA). Bis(Chloromethyl) Ether. Safety and Health Topics. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Methoxymethyl Ethers). Link

Sources

Technical Support Center: Handling 1-(Chloromethoxy)-2-ethoxybenzene

This guide outlines the technical protocols for handling 1-(Chloromethoxy)-2-ethoxybenzene , a highly reactive

Technical Overview & Chemical Identity

-

Compound Name: 1-(Chloromethoxy)-2-ethoxybenzene[1]

-

Functional Class:

-Chloroether / Aryl Chloromethyl Ether -

Structure: A benzene ring substituted with an ethoxy group (

) at position 2 and a chloromethoxy group ( -

Key Reactivity:

-

Hydrolysis: Reacts instantly with ambient moisture to release Hydrogen Chloride (HCl), Formaldehyde (

), and 2-Ethoxyphenol (Guethol). -

Alkylation: Acts as a potent electrophile for introducing the ethoxyphenoxymethyl protecting group.

-

Thermal Instability: May rearrange to ring-chloromethylated species or polymerize if heated without stabilizers.

-

Troubleshooting Guide (Q&A)

Category: Visual Inspection & Purity

Q: The liquid in my storage bottle has turned cloudy or deposited a white solid. Is it still usable?

-

Diagnosis: Hydrolysis has occurred. The white solid is likely paraformaldehyde (polymerized formaldehyde) or the hydrolysis product (2-ethoxyphenol).

-

Cause: Ingress of atmospheric moisture through a pierced septum or loose cap.

-

Action: Discard immediately. The titer of the reagent is compromised, and the presence of HCl will catalyze side reactions (e.g., acid-catalyzed deprotection) in your synthesis. Do not attempt to filter and use.

Q: I see "smoke" or fumes when I insert a needle into the bottle. What is happening?

-

Diagnosis: HCl Release. The "smoke" is hydrochloric acid mist formed when escaping HCl gas reacts with moisture in the air.

-

Cause: The reagent has partially hydrolyzed inside the container, building up internal pressure, or the needle was not dry.

-

Action: Vent the bottle carefully into a caustic scrubber (e.g., NaOH trap) using a bleed needle. Ensure all future transfers use oven-dried needles and a positive pressure of nitrogen.

Category: Experimental Failure

Q: My alkylation reaction yield is low (<30%), and I recovered the starting material. Why?

-

Diagnosis: Reagent Decomposition.

-

Mechanism:

-Chloroethers degrade rapidly in the presence of trace water or protic solvents. If your solvent (e.g., DCM, THF) contained >50 ppm water, the reagent hydrolyzed before reacting with your substrate. -

Action:

-

Titrate the reagent (if possible) or use a fresh bottle.

-

Dry solvents over molecular sieves (3Å or 4Å) to <10 ppm water.

-

Add a non-nucleophilic base (e.g.,

) to scavenge the HCl byproduct, which can degrade the reagent.

-

Q: The reaction mixture turned black/tarry upon addition of the reagent.

-

Diagnosis: Friedel-Crafts Polymerization.

-

Cause: High localized concentration of the reagent in the presence of Lewis acids or insufficient cooling. The reagent can alkylate its own aromatic ring or the substrate's ring instead of the target nucleophile.

-

Action: Dilute the reagent in dry solvent (1:1 v/v) before addition. Add dropwise at -78°C or -20°C to control the exotherm.

Standard Operating Protocols (SOPs)

SOP 1: Storage & Transfer (Schlenk Technique)

-

Storage: Store at -20°C in a chemically resistant freezer. Ensure the container is sealed with a Teflon-lined cap and Parafilm.

-

Preparation: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold glass surface.

Transfer Workflow:

-

Glassware Prep: Flame-dry or oven-dry (

for 4h) all flasks, syringes, and needles. Cool under a stream of dry Nitrogen/Argon.[2][3][4] -

Pressure Equalization: Insert a nitrogen line (via a bleed needle) into the reagent bottle to create positive pressure.

-

Withdrawal: Use a gas-tight syringe (Hamilton type) or a cannula. Insert the needle through the septum.[2]

-

Transfer: Inject the reagent directly into the reaction flask (under inert gas). Do not expose the needle tip to air for more than a split second.

SOP 2: Quenching & Disposal

-

Hazard: Do not pour directly into a waste drum. The residual reagent will continue to generate HCl gas.

-

Quench Cocktail: 10% NaOH or saturated

mixed with Methanol (1:1). -

Procedure:

-

Dilute the reaction mixture or waste reagent with an inert solvent (e.g., Toluene).

-

Cool to 0°C.

-

Slowly add the Quench Cocktail with vigorous stirring.

-

Check pH to ensure it is basic (pH > 9).

-

Dispose of the biphasic mixture as halogenated organic waste.

-

Visualization: Decomposition & Handling

Figure 1: Hydrolysis Pathway

The chemical degradation mechanism that occurs upon moisture exposure.

Caption: Upon contact with water, the

Figure 2: Safe Handling Workflow (Schlenk Line)

Decision logic for transferring the reagent safely.

Caption: Step-by-step workflow to prevent moisture ingress during reagent transfer.

Quantitative Data: Stability Profile

| Parameter | Specification | Critical Threshold | Consequence of Failure |

| Storage Temp | -20°C | > 25°C | Thermal decomposition / Pressure buildup |

| Water Content | < 50 ppm | > 100 ppm | Rapid hydrolysis / HCl fumes |

| Atmosphere | Nitrogen / Argon | Air (Oxygen/H2O) | Oxidation / Hydrolysis |

| Shelf Life | 3-6 Months | > 6 Months | Titer reduction / Polymer formation |

References

-

Sigma-Aldrich Technical Bulletin AL-134.Handling Air-Sensitive Reagents.

-chloroethers). -

National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Safety protocols for carcinogens and lachrymators).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide.

-

Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[5] (Regulations relevant to Chloromethyl Methyl Ether analogs).[5][6]

-

[5]

-

Sources

Technical Support Center: Optimizing Temperature for 1-(Chloromethoxy)-2-ethoxybenzene Substitutions

Introduction

Welcome to the technical support center for 1-(Chloromethoxy)-2-ethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alkylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our focus is to address specific challenges you may encounter during substitution reactions, with a particular emphasis on the critical parameter of temperature optimization. The insights provided are grounded in established principles of organic chemistry and practical laboratory experience to ensure both scientific accuracy and actionable advice.

Part 1: Foundational Knowledge and General Principles

This section addresses fundamental questions about 1-(Chloromethoxy)-2-ethoxybenzene, its reactivity, and general considerations for its use in substitution reactions.

FAQ 1: What is 1-(Chloromethoxy)-2-ethoxybenzene and what are its primary applications?

1-(Chloromethoxy)-2-ethoxybenzene is an organic reagent used primarily as an alkylating agent. Its structure features a chloromethyl ether group attached to a 2-ethoxyphenoxy moiety. This compound is particularly useful for introducing a protected 2-ethoxyphenoxymethyl (EOM) group onto various nucleophiles such as alcohols, phenols, amines, and thiols. The EOM group serves as a protecting group in multi-step organic syntheses.

FAQ 2: What is the primary reaction mechanism for substitutions with 1-(Chloromethoxy)-2-ethoxybenzene?

Substitutions involving 1-(Chloromethoxy)-2-ethoxybenzene typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (the leaving group) in a single, concerted step.[2]

However, due to the presence of the adjacent oxygen atom, the reaction can also have some S(_N)1 character. The lone pairs on the ether oxygen can stabilize the formation of a transient carbocation, which would then be attacked by the nucleophile.[3] The predominant mechanism can be influenced by the solvent, the nucleophile's strength, and the reaction temperature.

Caption: Generalized S(_N)2 mechanism for 1-(Chloromethoxy)-2-ethoxybenzene.

FAQ 3: What are the critical safety precautions when handling 1-(Chloromethoxy)-2-ethoxybenzene?

Chloromethyl ethers are a class of compounds that are considered potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin and eyes.[6] It is also important to be aware of the thermal stability of the compound, as heating may lead to decomposition and the release of hazardous fumes.[7]

Part 2: Troubleshooting Guide for Temperature Optimization

This section provides detailed guidance on resolving common issues encountered during substitution reactions with 1-(Chloromethoxy)-2-ethoxybenzene, with a focus on temperature-related problems.

Problem 1: Low or No Product Yield at Standard Temperatures

Scenario: You are running a substitution reaction with a nucleophile (e.g., a phenol or an alcohol) and 1-(Chloromethoxy)-2-ethoxybenzene at a standard temperature range of 25-50°C, but you observe little to no formation of the desired ether product.

Possible Causes and Solutions:

-

Insufficient Thermal Energy: The activation energy for the reaction with your specific nucleophile may not be met at lower temperatures.

-

Poor Nucleophilicity: Your nucleophile may be too weak to react efficiently at lower temperatures.

-

Solution: If possible, convert the nucleophile to its more reactive conjugate base. For example, deprotonate an alcohol or phenol using a suitable base (e.g., NaH, K(_2)CO(_3)) to form the more nucleophilic alkoxide or phenoxide.[1][11] This will significantly lower the required reaction temperature.

-

-

Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.

-

Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate at a given temperature.[12]

-

Troubleshooting Workflow for Low Yield:

Caption: Decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Side Products at Elevated Temperatures

Scenario: Upon increasing the reaction temperature to improve the yield, you observe the formation of significant amounts of unknown impurities or decomposition of your starting material.

Possible Causes and Solutions:

-

Thermal Decomposition: 1-(Chloromethoxy)-2-ethoxybenzene, like other chlorinated hydrocarbons, can decompose at elevated temperatures.[7][13] This can lead to a complex mixture of byproducts and a decrease in the yield of the desired product.

-

Solution: Determine the thermal stability of your compound if possible. As a general guideline, avoid prolonged heating at temperatures above 100-120°C unless necessary and under an inert atmosphere. If high temperatures are required, consider using a milder alkylating agent or a different synthetic route.

-

-

Elimination Reactions: While less common for primary halides, at higher temperatures, elimination reactions can compete with substitution, especially if your nucleophile is also a strong base.[6]

-

Solution: Lower the reaction temperature and allow for a longer reaction time. If elimination is a persistent issue, consider using a less sterically hindered base or a more nucleophilic, less basic nucleophile.

-

-

Side Reactions with the Benzene Ring: The ethoxy group on the benzene ring is an activating group, making the ring susceptible to electrophilic aromatic substitution.[14] At high temperatures, side reactions involving the aromatic ring could potentially occur, although this is less likely under typical nucleophilic substitution conditions.

-

Solution: Maintain the reaction temperature at the minimum required for the desired substitution to occur. Ensure that the reaction conditions are not overly acidic or basic, which could promote unwanted side reactions.

-

Table 1: Recommended Starting Temperatures for Different Nucleophiles

| Nucleophile Class | Example Nucleophile | Recommended Starting Temperature (°C) | Notes |

| Phenols | 4-Methoxyphenol | 25-40 | Reaction is generally facile, especially after deprotonation.[5] |

| Alcohols (Primary) | Ethanol | 40-60 | Deprotonation to the alkoxide is highly recommended for better yields.[11] |

| Alcohols (Secondary) | Isopropanol | 50-80 | Higher temperatures may be needed due to steric hindrance.[1] |

| Amines (Primary) | Benzylamine | 25-50 | Amines are generally good nucleophiles.[15] |

| Amines (Secondary) | Dibenzylamine | 40-70 | Steric hindrance may require slightly higher temperatures. |

Part 3: Experimental Protocols

This section provides a general, step-by-step protocol for a typical substitution reaction and for monitoring its progress.

Protocol 1: General Procedure for O-Alkylation of a Phenol

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

-

Deprotonation: Add a suitable base (e.g., anhydrous K(_2)CO(_3) (1.5 eq) or NaH (1.1 eq, handle with extreme care)). Stir the mixture at room temperature for 30-60 minutes.

-